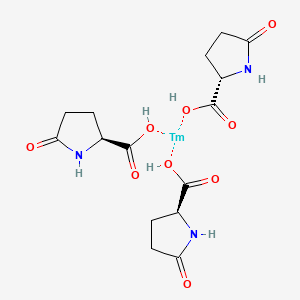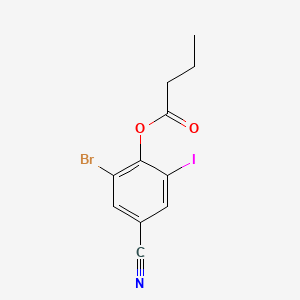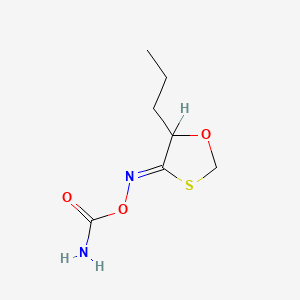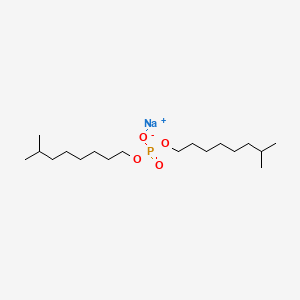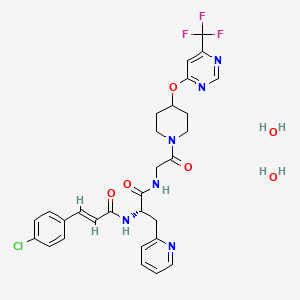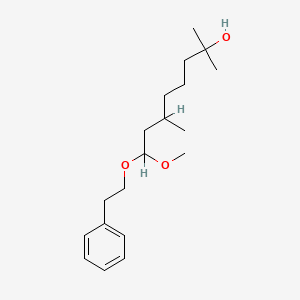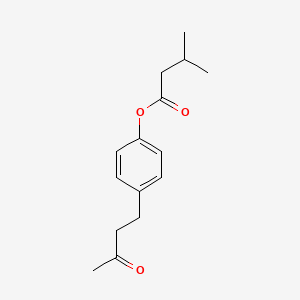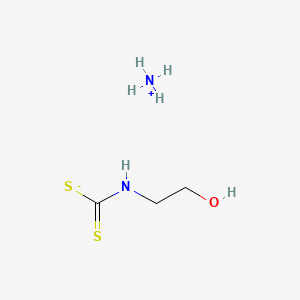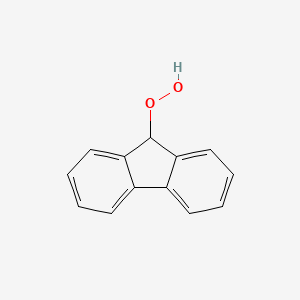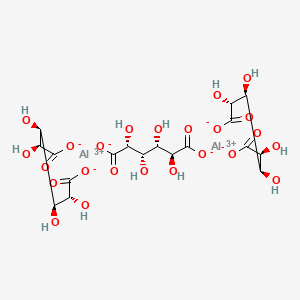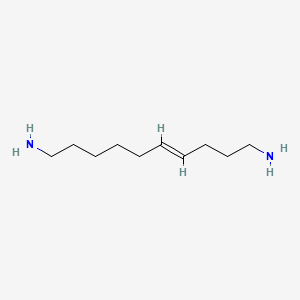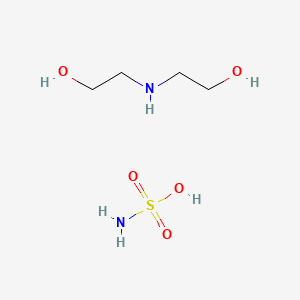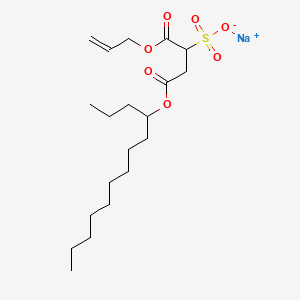
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is a complex organic compound with the molecular formula C20H35NaO7S. This compound is characterized by the presence of a sulfonic acid group, a butanedioic acid backbone, and a long tridecyl ester chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt typically involves the esterification of butanedioic acid with 1-(2-propenyl) 4-tridecyl alcohol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a temperature range of 60-80°C.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonic acid esters.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-dodecyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-hexadecyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-octadecyl ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is unique due to its specific chain length and the presence of both sulfonic acid and ester functional groups. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in chemical reactions, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
81943-41-1 |
|---|---|
Molekularformel |
C20H35NaO7S |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
sodium;1,4-dioxo-1-prop-2-enoxy-4-tridecan-4-yloxybutane-2-sulfonate |
InChI |
InChI=1S/C20H36O7S.Na/c1-4-7-8-9-10-11-12-14-17(13-5-2)27-19(21)16-18(28(23,24)25)20(22)26-15-6-3;/h6,17-18H,3-5,7-16H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
SAKZLFKRKNJEBB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCC)OC(=O)CC(C(=O)OCC=C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


